1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane
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Overview
Description
1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an azide compound, followed by a cyclization step to form the bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The nitrogen atom within its structure allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
- 1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
- cis-(-)-1,2-Epoxy-p-menth-8-ene
- 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)-
Uniqueness: 1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane is unique due to the presence of the nitrogen atom within its bicyclic structure, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs .
Properties
Molecular Formula |
C10H17N |
---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
1-methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H17N/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9,11H,1,4-6H2,2-3H3 |
InChI Key |
VZDOAGOKIUOLFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)N2)C |
Origin of Product |
United States |
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